molecular formula C12H16O2 B14061382 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one

1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one

Cat. No.: B14061382
M. Wt: 192.25 g/mol
InChI Key: HIGJTPWCEJKWOB-UHFFFAOYSA-N
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Description

1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an ethyl group, a hydroxymethyl group, and a propanone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require a non-polar solvent like dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, and halogenation with Br2/FeBr3.

Major Products:

  • Oxidation yields carboxylic acids.
  • Reduction yields alcohols.
  • Substitution yields various substituted aromatic compounds.

Scientific Research Applications

1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s aromatic ring can participate in π-π interactions, affecting its binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-[2-ethyl-5-(hydroxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C12H16O2/c1-3-10-6-5-9(8-13)7-11(10)12(14)4-2/h5-7,13H,3-4,8H2,1-2H3

InChI Key

HIGJTPWCEJKWOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CO)C(=O)CC

Origin of Product

United States

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